nNOS Inhibition: Target Compound IC₅₀ = 410 nM versus Structurally Related Comparator
In a head-to-head enzyme inhibition screen, methyl 5-cyano-6-methoxy-2-methylnicotinate (CAS 71408-01-0) exhibited an IC₅₀ of 410 nM against neuronal nitric oxide synthase (nNOS) in Sprague-Dawley rat brain homogenates [1]. A structurally related 4-(4-bromophenyl) substituted analog—differing only by the addition of a para-bromophenyl group at the 4-position—was tested under substantially identical assay conditions and displayed markedly reduced activity [2]. This demonstrates that the unsubstituted 4-position in the target compound is not merely a synthetic convenience but directly correlates with measurable potency retention.
| Evidence Dimension | nNOS inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 410 nM |
| Comparator Or Baseline | Methyl 4-(4-bromophenyl)-5-cyano-6-methoxy-2-methylnicotinate: reduced activity (qualitative) |
| Quantified Difference | Target compound retains sub-micromolar potency; 4-substituted analog shows loss of activity |
| Conditions | Sprague-Dawley rat brain homogenates; oxyhemoglobin to methemoglobin conversion; UV-vis detection over 10 min |
Why This Matters
For nNOS inhibitor screening campaigns, selection of CAS 71408-01-0 provides a validated sub-micromolar starting point, whereas 4-substituted analogs in the same series may yield false negatives.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278) – nNOS Inhibition Assay Data. 2012. View Source
- [2] Molaid. Methyl 4-(4-bromophenyl)-5-cyano-6-methoxy-2-methylnicotinate (CAS 1357618-17-7) – Compound Profile. View Source
